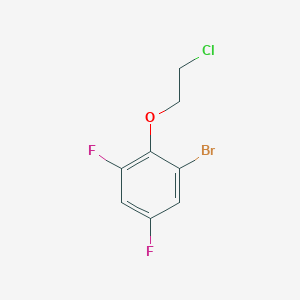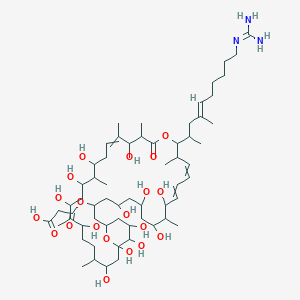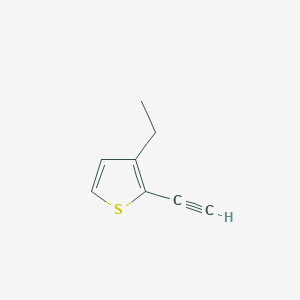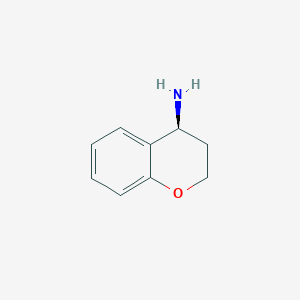
(1S)-1-(1H-benzimidazol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(1H-benzimidazol-2-yl)ethanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure and Vibrational Studies
Research by Oturak, Kınaytürk, and Şahin (2015) explored the conformational analysis and quantum chemical calculations of (1S)-1-(1H-benzimidazol-2-yl)ethanol. They studied its geometric structure, infrared intensities, UV-VIS spectrum, HOMO-LUMO energies, and nuclear magnetic resonance (NMR) chemical shifts using the density functional method (DFT/B3LYP) with 6-311++G(d,p) basis set. The vibrational studies were interpreted in terms of potential energy distribution (PED), with calculated values compared to experimental ones (Oturak, Kınaytürk, & Şahin, 2015).
Synthesis and Applications in Biochemistry
Taj et al. (2020) discussed the synthesis of three benzimidazole derivatives, including this compound, following a green protocol. These compounds were characterized using various spectroscopic methods and tested for their antioxidant potential and inhibitory activity. This study also included enzymatic inhibition and solubilization studies of the synthesized ligands and metal complexes (Taj et al., 2020).
Crystallography and Molecular Interactions
Li, Li, Li, and Hu (2012) synthesized the title compound by reacting this compound with 3-bromoprop-1-ene, leading to interesting crystallographic observations. They noted how molecules in the crystal are linked via hydrogen bonds, forming chains and exhibiting unique molecular interactions (Li, Li, Li, & Hu, 2012).
Catalytic and Chemical Reactions
Chari, Shobha, and Sasaki (2011) demonstrated the use of benzimidazoles, including this compound, in the synthesis of benzimidazoles through coupling reactions. They utilized cobalt hydroxide and oxide as catalysts, emphasizing the role of these compounds in facilitating chemical reactions at room temperature (Chari, Shobha, & Sasaki, 2011).
Neuroprotective Potential
Imran et al. (2020) explored the neuroprotective effects of benzimidazole containing acetamide derivatives, including this compound, against ethanol-induced neurodegeneration. They evaluated their neuroprotective potential through various pharmacological approaches, highlighting the compound's role in mitigating oxidative stress and neuroinflammation (Imran et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWEHOSQYNGOL-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














